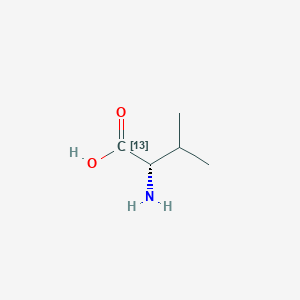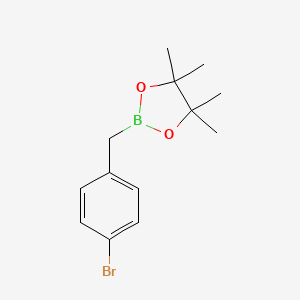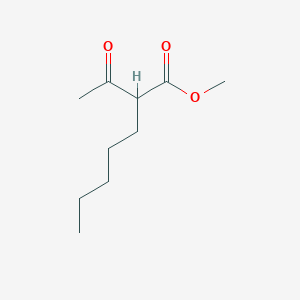![molecular formula C12H16N4 B1600068 1-(1H-吡咯并[2,3-b]吡啶-4-基)哌啶-4-胺 CAS No. 885499-57-0](/img/structure/B1600068.png)
1-(1H-吡咯并[2,3-b]吡啶-4-基)哌啶-4-胺
概述
描述
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a piperidine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
科学研究应用
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a modulator of various biological pathways. It has shown promise in the inhibition of specific enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
The primary targets of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine, by inhibiting FGFRs, can potentially prevent these abnormal activations.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . These pathways regulate a variety of biological processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting tumor growth and progression.
Pharmacokinetics
The compound’s low molecular weight, as mentioned in the search results , suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.
生化分析
Biochemical Properties
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes, proteins, and other biomolecules, including FGFR1, FGFR2, and FGFR3. The nature of these interactions involves the binding of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine to the active sites of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells, such as breast cancer 4T1 cells . It also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine exerts its effects through binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine change over time. Studies have shown that this compound remains stable under controlled conditions and retains its inhibitory activity against FGFRs for extended periods . Degradation may occur under certain conditions, leading to a decrease in its effectiveness. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage may be observed . Threshold effects include the minimum dose required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes metabolize the compound into active and inactive metabolites, which can affect its overall efficacy and toxicity. The interaction with cofactors and other enzymes may also influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with FGFRs and other biomolecules to exert its effects .
准备方法
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine core.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with a piperidine derivative under suitable conditions, such as the presence of a base and an appropriate solvent.
Final Amination Step: The final step involves the introduction of the amine group at the 4-position of the piperidine ring. This can be achieved through reductive amination or other suitable amination reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反应分析
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[2,3-b]pyridine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the compound to modify its functional groups. For example, the reduction of nitro groups to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield various amine derivatives.
相似化合物的比较
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the core.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
The uniqueness of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine lies in its specific structure, which allows for selective inhibition of FGFR and other molecular targets. This selectivity makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-3-7-16(8-4-9)11-2-6-15-12-10(11)1-5-14-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBACGKIDNXYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C3C=CNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468300 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-57-0 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885499-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
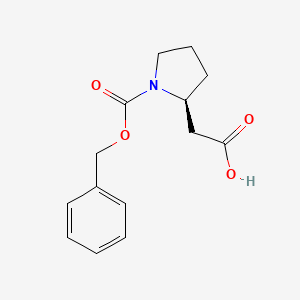
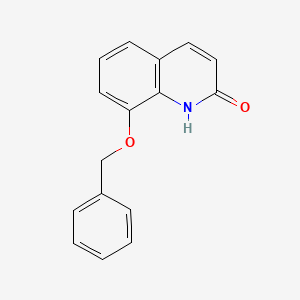
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

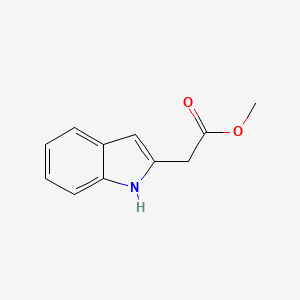


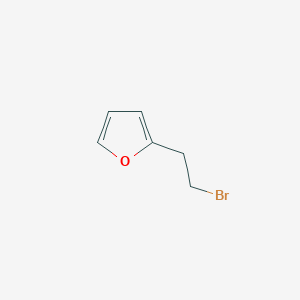
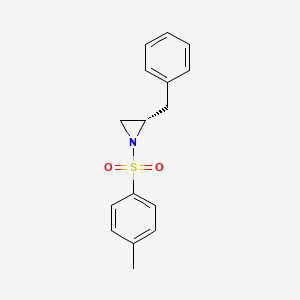
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)
